molecular formula C4H5NO2S B2607270 4H-1,4-thiazine 1,1-dioxide CAS No. 40263-61-4

4H-1,4-thiazine 1,1-dioxide

Cat. No. B2607270
CAS RN: 40263-61-4
M. Wt: 131.15
InChI Key: NWLNAEYJAVKHGR-UHFFFAOYSA-N
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Description

4H-1,4-thiazine 1,1-dioxide is a heterocyclic organic compound . Thiazines, the group to which it belongs, are largely unexplored for their pharmacological activities . They are biological constituents of many biomolecules and drugs .


Synthesis Analysis

Thiazine derivatives can be prepared through various methods . For instance, a derivative of 1,4-thiazine, namely 2,6-dicarbethoxy-3,5-diphenyltetrahydro-1,4-thiazine-1,1-dioxide, was synthesized by taking diethyl 2,2-sulfonyldiacetate and benzaldehyde in water, to which ammonium acetate was added at room temperature .


Molecular Structure Analysis

The molecular formula of 4H-1,4-thiazine 1,1-dioxide is C4H5NO2S . It is part of the thiazine group of heterocyclic compounds, which are characterized by a ring of four carbon, one nitrogen, and one sulfur atom .


Chemical Reactions Analysis

Thiazine derivatives can undergo various chemical reactions. For example, the oxidation of sulfide linkage in 4H-1,4-benzothiazines to dioxides leads to an interesting class of heterocyclic compounds .

Scientific Research Applications

1. Synthesis and Biological Activities 4H-1,4-thiazine 1,1-dioxide and its derivatives have been synthesized and studied for their various biological activities. Notably, they have been tested for antimicrobial activities against a range of bacterial and fungal strains, showing promising results in inhibiting microbial growth. The derivatives synthesized from ultrasonic-mediated reactions have been evaluated for their antibacterial and DPPH radical scavenging activities, indicating their potential in medical and industrial applications (Zia-ur-Rehman et al., 2009); (Sundari et al., 2007).

2. Novel Synthesis Methods The chemical has been a focal point in developing innovative synthesis methods. A peroxide-free synthesis protocol yielded high-quality benzo[b][1,4]thiazine 1,1-dioxide derivatives with strong antimicrobial properties. These novel synthesis approaches, including ring contraction and aminosulfonylation reactions, are vital for producing pharmacologically relevant derivatives efficiently (Fülöpová et al., 2015); (Mitra et al., 2016).

3. Catalytic Applications N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been used as an efficient and homogeneous catalyst for synthesizing various derivatives, demonstrating its versatility in chemical synthesis and its compliance with green chemistry protocols (Khazaei et al., 2015).

properties

IUPAC Name

4H-1,4-thiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2S/c6-8(7)3-1-5-2-4-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLNAEYJAVKHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CS(=O)(=O)C=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-1,4-thiazine 1,1-dioxide

Citations

For This Compound
54
Citations
GA Vandesteeg - 1977 - search.proquest.com
University Microfilms International Page 1 INFORMATION TO USERS This material was produced from a microfilm copy of the original document. While the moat advanced …
Number of citations: 0 search.proquest.com
VM Ogurok, SA Siry, EB Rusanov, YG Vlasenko… - Journal of Fluorine …, 2016 - Elsevier
A convenient synthesis of the symmetrical bis(difluoromethyl)-1,4-thiazine 1,1-dioxides was carried out via heterocyclization of bis(2,2,3,3-tetrafluoropropyl)sulfone with ammonia and …
Number of citations: 3 www.sciencedirect.com
H Matsukubo, M Kojima, H Kato - Chemistry Letters, 1975 - journal.csj.jp
The reactions of diphenylthiirene dioxide 5 with a mesoionic oxazol-5-one 4a and an oxazolin-5-one 9 gave the corresponding 4H-1 Page 1 CHEMISTRY LETTERS, pp. 1153-1154, …
Number of citations: 14 www.journal.csj.jp
WE Noland, RD DeMaster - Organic Syntheses, 2003 - Wiley Online Library
4H‐1,4‐thiazine 1,1‐dioxide intermediate: cis and trans‐2,6‐Diethoxy‐1,4‐oxathiane 4,4‐dioxide solvent: 850–950 ml. of boiling heptane product: 4H‐1,4‐thiazine 1,1‐dioxide solvent: …
Number of citations: 0 onlinelibrary.wiley.com
JA Dvorak, CL Howe - The American Journal of Tropical Medicine and …, 1977 - Citeseer
The effects of 3-methyl-4-(S'-nitrofurfurylidene-amino)-tetrahydro-4H- 1, 4-thiazine-1, 1-dioxide [Lampit, Bayer 2502] on the intracellular cycle of Trypanosoma cruzi were studied with an …
Number of citations: 17 citeseerx.ist.psu.edu
J Li - 2009 - library-archives.canada.ca
Assembly and recognition processes are very common natural phenomena, and are primarily controlled by numerous selective non-covalent interactions. The self-assembly of synthetic …
Number of citations: 3 library-archives.canada.ca
L Aguirre-Cruz, O Velasco, J Sotelo - The Journal of parasitology, 1998 - europepmc.org
In the search for novel antitoxoplasmic agents, we evaluated the efficacy of nifurtimox (3-methyl-4 [5'-nitrofurfurylidene-amino]-tetrahydroe-4H-1, 4-thiazine-1, 1-dioxide), an …
Number of citations: 2 europepmc.org
MM De Bracco, L Sterin-Borda, S Fink… - Clinical and …, 1984 - ncbi.nlm.nih.gov
The aim of this work was to study the effect of lymphocytes from individuals infected with Trypanosoma cruzi (Chagas' patients) on the contractile behaviour of living heart tissue. Chagas…
Number of citations: 30 www.ncbi.nlm.nih.gov
T Ohnishi, Y Ohashi, K Nozu, S Inoki - Mutation Research/Genetic …, 1980 - Elsevier
The effects of nifurtimox, a nitrofuran derivative, on killing and mutation induction in 3 Escherichia coli strains having different DNA-repair systems for UV lesion were studied and …
Number of citations: 32 www.sciencedirect.com
EA Nicol, M Sing, LU Luu, EJ Remigio, MB Mills… - Molecules, 2023 - mdpi.com
1,4-Oxathiins are valued for a breadth of bioactivities and are known commercial fungicides. This article explores a novel preparation of 2,3,6-trisubstituted 1,4-oxathiin-S,S-dioxides via …
Number of citations: 6 www.mdpi.com

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